

Application Notes and Protocols: X-ray Crystallography of Benziodarone-Protein Complexes

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Compound of Interest		
Compound Name:	Benziodarone	
Cat. No.:	B1666584	Get Quote

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Introduction

Benziodarone and its analogues are of significant interest in drug development, particularly for their role as kinetic stabilizers of transthyretin (TTR). Destabilization of the TTR tetramer is a critical step in the pathogenesis of TTR amyloidosis, a debilitating and often fatal disease. By binding to the thyroxine-binding sites of TTR, these compounds prevent the dissociation of the tetramer into monomers, thereby inhibiting the formation of amyloid fibrils.

This document provides a comprehensive overview of the X-ray crystallographic studies of **Benziodarone** analogues in complex with TTR. While, to date, no crystal structure of the parent compound **Benziodarone** in complex with a protein is publicly available in the Protein Data Bank (PDB), several high-resolution structures of its potent analogues have been determined. These structures provide crucial insights into the molecular basis of their stabilizing effect and offer a blueprint for the rational design of new therapeutics. This application note will focus on the crystallographic data and protocols for these analogue complexes, and for comparative purposes, will also reference the crystal structure of the closely related compound, Benzbromarone, in complex with TTR.

Data Presentation



Crystallographic Data for Transthyretin (V30M)-Benziodarone Analogue Complexes

The following table summarizes the key crystallographic data collection and refinement statistics for the V30M mutant of human transthyretin in complex with various **Benziodarone** analogues.[1][2]

PDB ID	Ligand (Benziodaro ne Analogue)	Resolution (Å)	Space Group	Unit Cell Dimensions (Å, °)	R-work / R- free (%)
8WGS	Analogue 4 (4-iodo substituent)	1.80	P212121	a=43.3, b=85.9, c=63.9, α = β = γ =90	18.7 / 21.4
8WGT	Analogue 7 (4-chloro substituent)	1.70	P212121	a=43.5, b=85.3, c=63.8, α=β=y=90	20.3 / 23.1
8WGU	Analogue 20 (4-fluoro substituent)	1.51	P212121	a=43.2, b=85.5, c=63.7, α=β=y=90	18.9 / 21.3

Crystallographic Data for Transthyretin-Benzbromarone Complex

For comparative analysis, the crystallographic data for wild-type human transthyretin in complex with Benzbromarone is presented below.



PDB ID	Ligand	Resolution (Å)	Space Group	Unit Cell Dimensions (Å, °)	R-work / R- free (%)
7ACU	Benzbromaro ne	1.54	P212121	a=43.0, b=85.6, c=63.7, α=β=y=90	18.2 / 21.4

Experimental Protocols Recombinant Human Transthyretin (V30M) Expression and Purification

This protocol is adapted from established methods for high-yield production of recombinant TTR in E. coli.

a. Expression:

- Transform E. coli BL21(DE3) cells with a plasmid containing the gene for human TTR (V30M mutant).
- Grow the transformed cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.
- Induce protein expression by adding isopropyl β -D-1-thiogalactopyranoside (IPTG) to a final concentration of 1 mM.
- Continue to culture the cells for an additional 4-5 hours at 37°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

b. Purification:

- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA).
- Lyse the cells by sonication on ice.



- Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to remove cell debris.
- Subject the supernatant to ammonium sulfate precipitation. TTR typically precipitates between 40% and 60% saturation.
- Collect the precipitate by centrifugation and resuspend it in a minimal amount of Buffer A (50 mM Tris-HCl, pH 7.5).
- Dialyze the resuspended pellet against Buffer A overnight at 4°C.
- Further purify the TTR protein using anion-exchange chromatography (e.g., Q-Sepharose column) with a linear gradient of NaCl.
- Pool the fractions containing TTR and perform size-exclusion chromatography (e.g., Superdex 75 column) as a final polishing step.
- Assess the purity of the protein by SDS-PAGE.

Crystallization of TTR-Benziodarone Analogue Complexes

The crystal structures of V30M-TTR in complex with **Benziodarone** analogues were obtained using the co-crystallization method.

- Purified V30M-TTR is concentrated to 10-20 mg/mL in a buffer containing 20 mM Tris-HCl pH 7.5 and 100 mM NaCl.
- The **Benziodarone** analogue is dissolved in a suitable solvent (e.g., DMSO) to a stock concentration of 10-20 mM.
- The protein solution is mixed with the ligand solution at a molar ratio of 1:2 (TTR tetramer to ligand).
- The mixture is incubated on ice for at least 1 hour.
- Crystallization is performed using the hanging drop vapor diffusion method at 20°C.



- The reservoir solution typically contains 0.1 M sodium acetate pH 5.6, 0.4 M calcium chloride, and 29-30% (v/v) polyethylene glycol 400.
- · Crystals usually appear within one week.

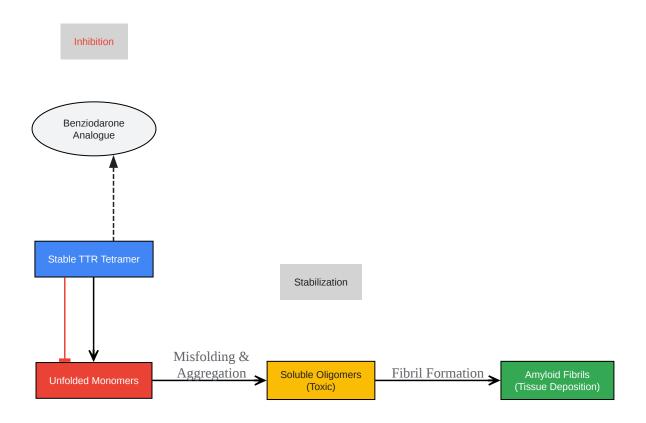
X-ray Data Collection and Processing

- Crystals are cryo-protected by briefly soaking them in the reservoir solution supplemented with 20-25% glycerol before being flash-cooled in liquid nitrogen.
- X-ray diffraction data are collected at a synchrotron source.
- The collected data are processed and scaled using software such as HKL2000 or XDS.
- The structure is solved by molecular replacement using a previously determined TTR structure (e.g., PDB ID 1F41) as the search model.
- The ligand is then manually fitted into the electron density map using software like Coot.
- The structure is refined using programs such as REFMAC5 or PHENIX.

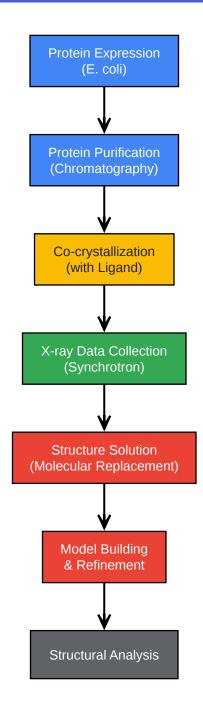
Mandatory Visualizations Signaling Pathway Diagram

The following diagram illustrates the mechanism of TTR amyloidogenesis and its inhibition by **Benziodarone** analogues.









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References



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